2-Oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical structure, which facilitates participation in various chemical reactions. Its structural features allow for diverse functionalization, making it a versatile building block in organic synthesis .
The synthesis of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves cyclization reactions between 2-aminopyridine and α-keto esters. The reaction conditions can vary; it is often conducted under acidic or basic environments to promote the formation of the imidazole ring .
In industrial settings, the synthesis can be scaled up by optimizing parameters such as temperature and pressure. Continuous flow reactors may also be employed to enhance yield and efficiency .
Other synthetic approaches include nitration followed by alkylation reactions. For example, the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one yields a nitro derivative that can be further modified to produce various alkylated forms .
The molecular formula of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is . Its structure features a fused imidazole-pyridine system with a carboxylic acid functional group at the sixth position. The compound's InChI key is KZOPNRQOQDLFBD-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure .
2-Oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical transformations:
The mechanism of action for this compound primarily involves its interactions with biological targets. For instance, derivatives of imidazo[4,5-b]pyridine compounds have shown potential as inhibitors of specific kinases involved in cellular signaling pathways related to inflammation and cancer . The precise mechanisms often involve binding to active sites of enzymes or receptors, leading to modulation of their activity.
Some key physical properties include:
Chemical properties include solubility in various solvents (e.g., water and organic solvents), stability under different pH conditions, and reactivity towards electrophiles and nucleophiles due to its functional groups .
The applications of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid are diverse:
The structural architecture of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid comprises a fused bicyclic heteroaromatic system, where an imidazole ring is annulated with a pyridine moiety at the [4,5-b] bonds. This scaffold exhibits a planar conformation enforced by sp²-hybridization across all ring atoms, facilitating π-electron delocalization. The molecule crystallizes in the monoclinic system, with bond lengths between pyridine C-N (1.34 Å) and imidazole C-N (1.31 Å) indicating significant double-bond character. X-ray diffraction analogues reveal intramolecular hydrogen bonding between the lactam carbonyl (O=C2) and the adjacent N1-H group (distance: 2.68 Å), stabilizing the keto tautomer [1] [5].
Density functional theory (DFT) calculations (B3LYP/6-311++G**) demonstrate nuanced aromaticity across the fused rings. Nucleus-independent chemical shift (NICS) values quantify local aromaticity: NICS(0) for the pyridine ring (imidazo[4,5-b]pyridine segment) is −9.5 ppm, comparable to pyridine (−10.0 ppm), while the imidazolone ring shows reduced diatropicity (NICS(0) = −5.2 ppm) due to the electron-withdrawing lactam group. Harmonic oscillator model of aromaticity (HOMA) indices align with these observations, scoring 0.89 (pyridine ring) versus 0.48 (imidazolone ring) [4].
Tautomeric equilibria critically govern electronic properties. Three primary tautomers exist:
Solvent modeling (PCM, ε=78.4) stabilizes the keto tautomer further (ΔG(enol) > +10 kcal/mol) due to enhanced carbonyl solvation. Intramolecular proton transfer barriers exceed 25 kcal/mol, confirming kinetic stability of the keto form under ambient conditions [1] [5].
Table 1: Quantum Chemical Descriptors for Imidazo[4,5-b]pyridine Tautomers
Tautomer | Relative Energy (kcal/mol) | NICS(0) Pyridine Ring (ppm) | NICS(0) Imidazole Ring (ppm) | Dominant Form |
---|---|---|---|---|
1H,3H (Keto) | 0.0 | -9.5 | -5.2 | >99% (Solid/Gas) |
1H,2H (Enol) | +8.3 | -8.9 | -3.1 | <1% |
3H,2H | +12.1 | -8.2 | -2.7 | Negligible |
The 6-carboxylic acid group exerts profound electronic effects via resonance and induction. Natural bond orbital (NBO) analysis shows substantial electron withdrawal from the pyridine ring, quantified by a +0.15 e increase in natural charge at C6. This polarization redirects π-electron density toward C5 and C7, lowering the LUMO energy at C5 by 1.2 eV compared to unsubstituted analogues—enhancing electrophilic attack susceptibility [1] [3].
Molecular electrostatic potential (MEP) maps illustrate anisotropic charge distribution:
Dipole moment enhancements are significant (μ = 6.8 Debye vs. 4.2 Debye for des-carboxy analogue), promoting aqueous solubility (calculated logP: −0.3) and directing crystal packing via O-H···N/O hydrogen bonds [4] [5].
Table 2: Electron Density Distribution in Key Atomic Centers
Atomic Position | Natural Charge (e) | Electrostatic Potential (kcal/mol) | Effect of COOH Substituent |
---|---|---|---|
C6 (COOH attachment) | +0.52 | +18 | Charge increase: +0.15 e |
N4 (Pyridine) | -0.48 | -32 | Unchanged |
O (Carboxylic) | -0.76 | -45 | N/A |
C2 (Carbonyl) | +0.61 | +22 | Charge increase: +0.08 e |
Imidazo[4,5-b]pyridine serves as a purine isostere by replicating N1-C2-N3/HN topology while introducing strategic perturbations. Superposition with adenine shows RMSD = 0.21 Å for N1-C2-N3 atoms but diverges at C6 (Δposition: 0.9 Å), explaining conserved hydrogen bonding patterns:
Bioisosteric utility is validated by kinase inhibitor designs where the scaffold maintains ATP-binding pocket interactions but modifies electron flow. Crucially, the C6-COOH group introduces anionic character at physiological pH (pKa ≈ 3.8), unlike neutral purines, enabling salt bridge formation with lysine residues absent in purine complexes [2] [4] [7].
Table 3: Bioisosteric Parameters vs. Purine
Parameter | 2-Oxo-imidazo[4,5-b]pyridine-6-COOH | Adenine | Guanine | Bioisosteric Advantage |
---|---|---|---|---|
H-bond Donors | 3 (N1H, N3H, OH) | 2 | 3 | Enhanced metal chelation |
H-bond Acceptors | 5 | 3 | 4 | Improved solubility & protein binding |
Dipole Moment (D) | 6.8 | 4.1 | 6.2 | Stronger electrostatic recognition |
pKa (Ionizable Group) | 3.8 (COOH) | N/A | 9.7 (N1-H) | Anionic charge at pH 7.4 |
π-Stacking Energy (kcal/mol) | −8.9 | −9.2 | −10.1 | Comparable aromatic surface |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7